

2-Amino-4-bromobenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Amino-4-bromobenzoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, has emerged as a crucial building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and a bromine atom on an aromatic ring, provides a versatile platform for the construction of a wide array of complex molecules. This guide delves into the synthetic utility of **2-Amino-4-bromobenzoic acid**, providing a comprehensive overview of its applications, detailed experimental protocols for key transformations, and a summary of relevant quantitative data. Its significance is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and functional dyes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Amino-4-bromobenzoic acid** is essential for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling requirements.



Property	Value	Reference
CAS Number	20776-50-5	[2]
Molecular Formula	C7H6BrNO2	[2]
Molecular Weight	216.03 g/mol	
Melting Point	230-234 °C	
Appearance	Solid	
Assay	≥97%	

Key Synthetic Applications and Experimental Protocols

2-Amino-4-bromobenzoic acid serves as a precursor in a multitude of organic reactions, enabling the synthesis of diverse molecular scaffolds. The following sections detail some of the most important transformations, complete with experimental protocols adapted from the literature for analogous substrates.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. **2-Amino-4-bromobenzoic acid** is a key starting material for the synthesis of 6-bromosubstituted quinazolinones.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one

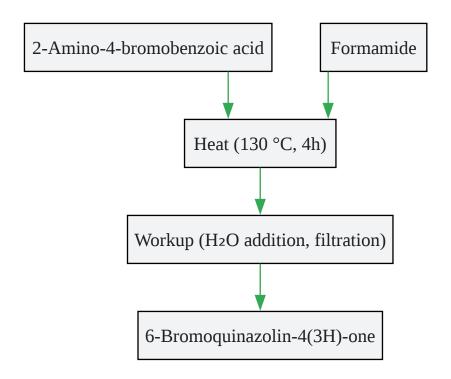
This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one using 2-amino-5-bromobenzoic acid.[3]

- Materials: 2-Amino-4-bromobenzoic acid (10 mmol, 2.16 g), Formamide (40 mmol, 1.80 g),
 Water, Anhydrous Ethanol.
- Procedure:



- A mixture of 2-Amino-4-bromobenzoic acid (10 mmol) and formamide (40 mmol) is stirred at 130 °C for 4 hours.[3]
- After 4 hours, 30 mL of water is added to the reaction mixture.[3]
- The mixture is then cooled to 60 °C, and an additional 20 mL of water is added.[3]
- The mixture is stirred for an additional 30 minutes, during which a precipitate forms.[3]
- The precipitated product is isolated by vacuum filtration.
- The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)one.[3]
- Expected Yield: A yield of 91% was reported for the analogous reaction with 2-amino-5bromobenzoic acid.[3]

Logical Workflow for Quinazolinone Synthesis



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Caption: Synthesis of 6-Bromoquinazolin-4(3H)-one.



Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in **2-Amino-4-bromobenzoic acid** provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of **2-Amino-4-bromobenzoic Acid** with an Arylboronic Acid

This protocol is a general guideline based on the Suzuki-Miyaura coupling of other aryl bromides.[4][5]

- Materials: 2-Amino-4-bromobenzoic acid (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), Degassed water.
- Procedure:
 - In a reaction vessel, combine 2-Amino-4-bromobenzoic acid, the arylboronic acid, the palladium catalyst, and the base.
 - Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[4]
 - Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).[4]
 - Stir the reaction mixture vigorously and heat to a temperature between 80-110 °C.[5]
 - Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.



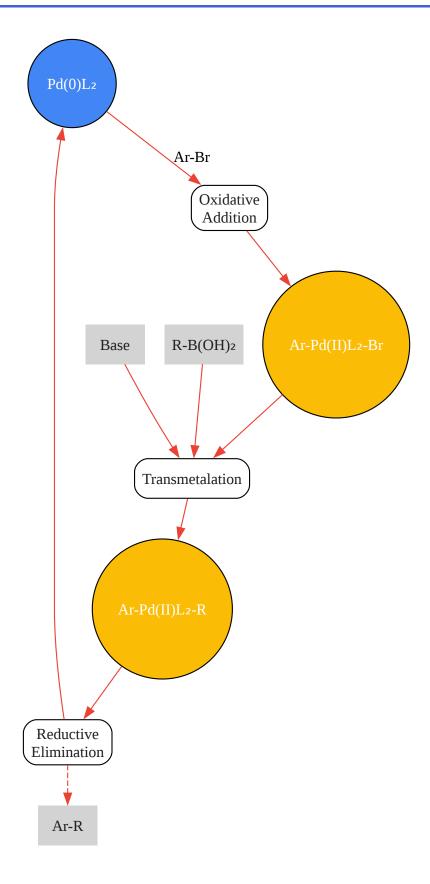




- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling





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Caption: Suzuki-Miyaura Catalytic Cycle.



Sandmeyer Reaction

The amino group of **2-Amino-4-bromobenzoic acid** can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction. This reaction allows for the replacement of the amino group with halides (Cl, Br, I), cyano, hydroxyl, and other functional groups.[6]

Experimental Protocol: General Procedure for Sandmeyer Reaction of **2-Amino-4-bromobenzoic Acid**

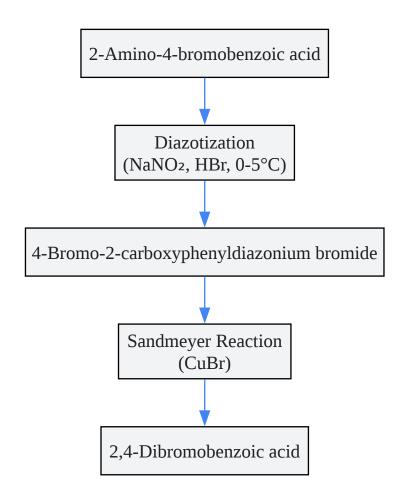
This protocol is a general procedure based on established Sandmeyer reaction methodologies. [7]

- Materials: 2-Amino-4-bromobenzoic acid (1.0 eq), Sodium nitrite (NaNO₂, 1.1-1.2 eq), Acid (e.g., HBr, HCl), Copper(I) salt (e.g., CuBr, CuCl, 1.2 eq), Water.
- Procedure (for Bromination):
 - Suspend 2-Amino-4-bromobenzoic acid in an aqueous solution of hydrobromic acid (HBr).
 - Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
 - Prepare a solution of sodium nitrite in cold water.
 - Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C to form the diazonium salt.
 - In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and cool to 0 °C.
 - Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
 - Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60
 °C) until nitrogen evolution ceases.
 - Cool the reaction mixture and extract the product with a suitable organic solvent.



- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product as needed.

Reaction Pathway for Sandmeyer Reaction



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Caption: Sandmeyer Reaction Pathway.

Amide Bond Formation

The carboxylic acid functionality of **2-Amino-4-bromobenzoic acid** can readily undergo amide bond formation with a variety of primary and secondary amines. This reaction is fundamental in the synthesis of numerous pharmaceuticals and other biologically active molecules.



Experimental Protocol: General Procedure for Amide Coupling of **2-Amino-4-bromobenzoic Acid**

This protocol is a general guideline for amide bond formation using a coupling agent.[8][9]

- Materials: 2-Amino-4-bromobenzoic acid (1.0 eq), Amine (primary or secondary, 1.0-1.2 eq), Coupling agent (e.g., HATU, HBTU, EDC/HOBt), Base (e.g., DIPEA, Et₃N, 2.0-3.0 eq), Anhydrous solvent (e.g., DMF, DCM).
- Procedure:
 - Dissolve **2-Amino-4-bromobenzoic acid** in the anhydrous solvent.
 - Add the coupling agent and the base to the solution and stir for a few minutes at room temperature to activate the carboxylic acid.
 - Add the amine to the reaction mixture.
 - Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
 - Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.
 - Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
 - Purify the crude product if necessary.

Workflow for Amide Bond Formation





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Caption: Amide Synthesis Workflow.

Conclusion

2-Amino-4-bromobenzoic acid is a highly valuable and versatile precursor in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a rich diversity of molecular architectures. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. The strategic application of reactions such as quinazolinone synthesis, palladium-catalyzed cross-couplings, Sandmeyer reactions, and amide bond formations, starting from this readily available building block, will undoubtedly continue to fuel innovation in the chemical sciences.

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